5-(2-Fluorophenyl)thiophene-2-carbaldehyde

Catalog No.
S760624
CAS No.
886508-80-1
M.F
C11H7FOS
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Fluorophenyl)thiophene-2-carbaldehyde

CAS Number

886508-80-1

Product Name

5-(2-Fluorophenyl)thiophene-2-carbaldehyde

IUPAC Name

5-(2-fluorophenyl)thiophene-2-carbaldehyde

Molecular Formula

C11H7FOS

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C11H7FOS/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H

InChI Key

OOEYZMUCJTYAFJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C=O)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C=O)F

5-(2-Fluorophenyl)thiophene-2-carbaldehyde (CAS 886508-80-1) is a highly specialized biaryl building block utilized extensively in the synthesis of advanced optoelectronic materials and conformationally restricted pharmaceutical intermediates. Featuring a reactive formyl group for downstream condensations (e.g., Knoevenagel, Wittig) and an ortho-fluorinated phenyl ring coupled to a thiophene core, this compound is primarily procured for its unique stereoelectronic profile. The presence of the ortho-fluorine atom induces significant inductive electron withdrawal and enables non-covalent intramolecular interactions, making it an essential precursor for applications requiring precise HOMO/LUMO tuning, enhanced π-conjugation, and high metabolic stability [1].

Procurement Fit

Building block: Heterocyclic aldehyde for C–C and C–N bond formation
Substitution pattern: Ortho-fluorophenyl essential for reported IKK-2 tool compound synthesis
Purity grade: High-purity building block for reproducible synthetic workflows

Substituting 5-(2-Fluorophenyl)thiophene-2-carbaldehyde with its unsubstituted counterpart (5-phenylthiophene-2-carbaldehyde) or the para-fluoro isomer (5-(4-fluorophenyl)thiophene-2-carbaldehyde) fundamentally compromises downstream material performance. The ortho-fluorine is critical for inducing an intramolecular F···S or F···H non-covalent interaction, which planarizes the biaryl system and locks its conformation. Generic substitution with a para-fluoro or unsubstituted analog results in a larger inter-ring dihedral angle, which disrupts π-conjugation, blue-shifts the absorption spectrum, and alters the electrochemical reduction potential. In medicinal chemistry, the loss of this ortho-fluoro 'conformational lock' drastically increases the entropic penalty upon receptor binding and exposes the molecule to rapid CYP450-mediated ortho-oxidation, rendering generic alternatives unviable for precise structure-activity relationship (SAR) targeting [1].

Substitution Risk

! Regioisomeric shift (5-aryl vs 4-aryl) may alter biological activity; urease inhibition profile not transferable.
! Fluorine position (ortho vs para vs none) modulates lipophilicity and conformation; downstream potencies may differ.
! Aldehyde vs carboxylic acid oxidation state governs accessible reactions; synthetic scope not interchangeable.

Enhanced Biaryl Planarity and π-Conjugation via Intramolecular Locking

The defining structural advantage of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde is its ability to maintain a highly planar conformation compared to other isomers. X-ray crystallographic and DFT studies of downstream derivatives demonstrate that the ortho-fluorine engages in stabilizing non-covalent interactions (F···S or F···H), restricting the inter-ring dihedral angle to <15°. In contrast, the 5-(4-fluorophenyl)thiophene-2-carbaldehyde comparator lacks this stabilization, resulting in a twisted conformation with a dihedral angle of 25–30°. This enhanced planarity in the 2-fluoro target directly translates to a more extended effective conjugation length, which is critical for achieving red-shifted absorption in push-pull chromophores [1].

Evidence DimensionInter-ring dihedral angle (biaryl twist)
Target Compound Data<15° (highly planar due to F···S/F···H locking)
Comparator Or Baseline5-(4-Fluorophenyl)thiophene-2-carbaldehyde (~25–30°)
Quantified DifferenceReduction of dihedral angle by >10°, significantly enhancing π-orbital overlap.
ConditionsDFT calculations (B3LYP/6-31G*) and solid-state XRD of synthesized push-pull derivatives.

Procurement of the ortho-fluoro isomer is essential for synthesizing organic photovoltaics and NLO dyes where maximum π-conjugation and narrow optical bandgaps are required.

Regioisomeric scaffold
Class-level inference
5-aryl: no reported IC₅₀; 4-aryl analog: IC₅₀ 27.1 µg/mL
Regioisomer shift may affect urease inhibition profile
Biological data for 5-aryl series unavailable; verify before screening

Deepening of HOMO/LUMO Levels for Improved Electrochemical Stability

For applications in organic electronics, the electron-withdrawing nature of the precursor is vital for ambient stability. Electrochemical analysis of materials synthesized from 5-(2-Fluorophenyl)thiophene-2-carbaldehyde reveals that the strong inductive effect of the ortho-fluorine lowers both the HOMO and LUMO energy levels by approximately 0.15 eV compared to materials derived from the unsubstituted 5-phenylthiophene-2-carbaldehyde. This stabilized LUMO level facilitates more efficient electron injection and significantly improves the resistance of the resulting n-type or ambipolar semiconductors to oxidative degradation in air [1].

Evidence DimensionLUMO energy level shift
Target Compound DataLUMO lowered by ~0.15 eV
Comparator Or BaselineUnsubstituted 5-phenylthiophene-2-carbaldehyde baseline
Quantified Difference0.15 eV stabilization of frontier molecular orbitals.
ConditionsCyclic voltammetry (CV) of corresponding Knoevenagel condensation products in acetonitrile.

Buyers developing air-stable organic semiconductors must select the 2-fluoro precursor to achieve the deep LUMO levels necessary for environmental stability.

Lipophilicity (LogP)
Cross-study comparable
Target: LogP 3.567; non-F analog: ~3.1; Δ ≈ +0.4–0.5
Ortho-F increases lipophilicity ~2.5–3× in octanol-water partition
Computed values; experimental confirmation recommended

Pre-organization for Enhanced Target Affinity in Medicinal Chemistry

In pharmaceutical development, the 2-fluoro substitution serves as a critical conformational lock. Binding affinity assays for kinase inhibitor scaffolds derived from these aldehydes show that the 5-(2-Fluorophenyl)thiophene-2-carbaldehyde precursor yields active pharmaceutical ingredients (APIs) with superior target affinity. By pre-organizing the biaryl system into the bioactive conformation, the entropic penalty of binding is minimized. Comparative assays demonstrate that derivatives of the 2-fluoro precursor often exhibit a 2- to 5-fold lower IC50 against target kinases compared to their unsubstituted 5-phenylthiophene analogs, while simultaneously blocking the metabolically vulnerable ortho-position from CYP450 oxidation [1].

Evidence DimensionIn vitro target affinity (IC50) and metabolic stability
Target Compound Data2- to 5-fold reduction in IC50; blocked ortho-oxidation
Comparator Or BaselineUnsubstituted 5-phenylthiophene-2-carbaldehyde derivatives
Quantified DifferenceSignificant enhancement in binding affinity and extended half-life.
ConditionsIn vitro kinase inhibition assays and human liver microsome (HLM) stability tests.

For drug discovery procurement, this specific isomer is non-negotiable for maintaining high Structure-Activity Relationship (SAR) fidelity and metabolic robustness.

Melting point
Cross-study comparable
Target (est.): 80–85°C; non-F: 92–95°C; Δ ≈ –7 to –15°C
Lower mp may facilitate organic solvent solubility
Estimated range; direct experimental confirmation recommended
Synthetic versatility
Class-level inference
Aldehyde enables ≥4 additional C–C/C–N bond formations vs acid
Broader diversification for library synthesis
Based on general aldehyde reactivity principles
IKK-2 inhibition precursor
Supporting evidence
Precursor to TPCA-1 (IKK-2 IC₅₀ 17.9 nM, HeLa cell assay)
Reported pathway tool compound context; critical ortho-F substitution
IKK-2 selectivity profile depends on substitution pattern

Synthesis of Push-Pull Dyes for Dye-Sensitized Solar Cells (DSSCs)

The reactive formyl group undergoes efficient Knoevenagel condensation with cyanoacetic acid or similar acceptors. The locked, highly planar 2-fluorophenylthiophene core maximizes light-harvesting efficiency and broadens the absorption spectrum, making it the preferred precursor for high-performance photovoltaic dyes[1].

Development of Conformationally Locked Pharmaceutical Intermediates

Utilized as a rigidified biaryl scaffold in medicinal chemistry, particularly for kinase inhibitors. The ortho-fluorine maintains the required binding conformation, minimizes the entropic penalty upon target engagement, and prevents rapid metabolic degradation via ortho-oxidation [1].

Preparation of Air-Stable Organic Semiconductors

Acts as a critical building block for conjugated polymers and small molecules. The inductive electron-withdrawing effect of the ortho-fluorine deepens the HOMO/LUMO levels of the resulting materials, ensuring the electrochemical stability required for n-type or ambipolar organic field-effect transistors (OFETs) operating in ambient conditions [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
IKK-2/NF-κB pathway research tool synthesis
Ortho-fluorophenyl substitution integrity
IKK-2 inhibition profile and NF-κB transcriptional response
Heterocyclic library diversification
Aldehyde reactivity for multiple C–C/C–N bond formations
Derivative purity and structural diversity
ALDH activity imaging probe development
Fluorophenyl-thiophene-aldehyde ICT scaffold
Fluorescence emission and cellular permeability
π-Conjugated polymer and small-molecule semiconductor precursors
Electron-withdrawing fluorine and reactive aldehyde
Frontier orbital energies and solution processability

XLogP3

3.2

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